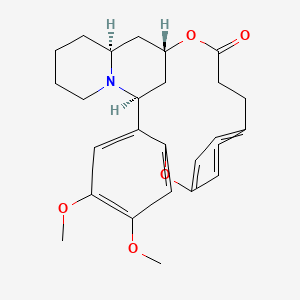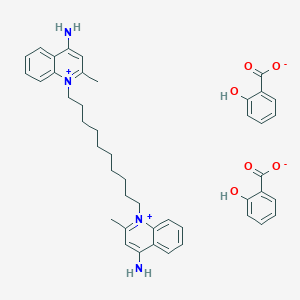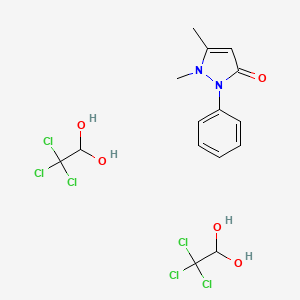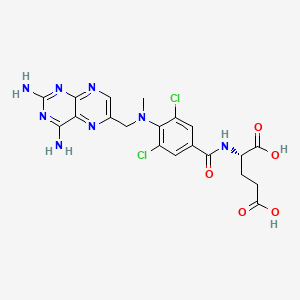![molecular formula C16H16N2O4 B1670527 Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate CAS No. 1762-46-5](/img/structure/B1670527.png)
Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate
Übersicht
Beschreibung
Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate is an organic compound belonging to the bipyridine family. Bipyridines are well-known for their ability to form stable complexes with transition metals, making them valuable ligands in coordination chemistry. This particular compound features two ester groups at the 5,5’ positions of the bipyridine core, enhancing its solubility and reactivity.
Wissenschaftliche Forschungsanwendungen
Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in the synthesis of coordination complexes with transition metals, which are used in catalysis and material science.
Biology: The compound is used in the study of metal-protein interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: Utilized in the development of dyes, pigments, and as a stabilizer in polymer production.
Zukünftige Richtungen
Bipyridinium salts, which could include “Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate”, are currently very popular due to their perspective applications in redox flow batteries . A series of bipyridiniums based on 2,2’-, 3,3’-, and 4,4’ bipyridine and 2,2’-bipyrimidine have been designed and prepared . These compounds have been investigated by cyclic voltammetry, which allowed elucidating thorough structure-property relationships . Future research may focus on further tuning these properties for specific applications .
Wirkmechanismus
Target of Action
Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate, also known as Diethyl 2,2’-bipyridine-5,5’-dicarboxylate, is a type of bipyridine derivative. Bipyridine compounds are known to strongly coordinate with transition metals such as Ru^2+, Pt^2+, and Re^1+ . These transition metals are the primary targets of the compound .
Mode of Action
Upon coordination to transition metals, the two pyridine rings in the compound arrange such that the pyridine N atoms are cis to one another, resulting in delocalization over the whole ligand . This interaction with its targets leads to changes in the electronic properties of the compound, which are crucial for its function in various applications .
Biochemical Pathways
The compound’s interaction with transition metals affects various biochemical pathways. For instance, it has been used in solar energy conversion studies due to its excellent electronic properties . Upon photoexcitation, electrons are channeled from the metal center to the diimmine ligand on its pathway to the ground state .
Result of Action
The result of the compound’s action is primarily observed at the molecular level. Its coordination with transition metals and subsequent electron channeling can lead to changes in the electronic properties of the system . This property makes it valuable in applications such as solar energy conversion .
Action Environment
The action of Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate is influenced by environmental factors, particularly the presence of transition metals. Its strong coordination with these metals suggests that its action, efficacy, and stability may vary depending on the metal concentrations in the environment .
Biochemische Analyse
Biochemical Properties
It is known that bipyridine derivatives can coordinate with transition metals, which can then participate in various biochemical reactions
Cellular Effects
It is known that bipyridine derivatives can influence cell function through their interactions with transition metals These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that bipyridine derivatives can bind to transition metals, which can then participate in various biochemical reactions This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that bipyridine derivatives can interact with transition metals, which can then participate in various biochemical reactions . This could potentially involve interactions with enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate typically involves the esterification of 5,5’-dicarboxy-2,2’-bipyridine. One common method includes the reaction of 5,5’-dicarboxy-2,2’-bipyridine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Types of Reactions:
Oxidation: Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate can undergo oxidation reactions, particularly at the bipyridine core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols or aldehydes.
Substitution: The bipyridine core can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the bipyridine core.
Reduction: Diethyl [2,2’-bipyridine]-5,5’-diol or corresponding aldehydes.
Substitution: Halogenated bipyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate: Similar structure but with ester groups at the 4,4’ positions.
Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate: Ester groups at the 3,3’ positions.
Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate: Ester groups at the 6,6’ positions.
Uniqueness: Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate is unique due to the positioning of the ester groups at the 5,5’ positions, which can influence the electronic properties and steric hindrance of the bipyridine core. This positioning can affect the compound’s ability to form complexes with metals and its reactivity in various chemical reactions.
Eigenschaften
IUPAC Name |
ethyl 6-(5-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-13(17-9-11)14-8-6-12(10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNBUYCOAQHBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481354 | |
| Record name | AGN-PC-0NI5SB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-46-5 | |
| Record name | 5,5′-Diethyl [2,2′-bipyridine]-5,5′-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1762-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0NI5SB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














